molecular formula C14H9ClF3NO2S B2735613 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide CAS No. 866132-55-0

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide

Cat. No.: B2735613
CAS No.: 866132-55-0
M. Wt: 347.74
InChI Key: HJUWDLVJUUXBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is a useful research compound. Its molecular formula is C14H9ClF3NO2S and its molecular weight is 347.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sulfhydryl Group Determination : A study introduces a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, suggesting the importance of disulfide and sulfhydryl groups in chemical and biological analysis (Ellman, 1959).

  • Sulfur-substituted Tetrahedranes Synthesis : Describes the synthesis and characterization of stable sulfur-substituted tetrahedrane derivatives, highlighting the interaction between the σ orbital of the tetrahedrane core and the lone-pair electrons on the sulfur atom (Ochiai et al., 2011).

  • Desulfurative Chlorination : Discusses the chlorination of alkyl phenyl sulfides to achieve β-chloro carbonyl and nitro compounds, indicating a methodology for transforming sulfides which might be related to the manipulation of compounds similar to 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide (Canestrari et al., 2017).

  • Oxidation and Sulfur Oxidation : Studies on aromatic sulfides show that sulfides bearing a nitro group undergo sulfur oxidation, providing insights into the oxidation processes that could be applicable in the context of chemical synthesis and modification of sulfides (Moolayil et al., 2009).

  • Nitroso Oxides in Photooxidation : The research on nitroso oxide intermediates in the photooxidation of phenyl azide, which led to the oxidation of sulfides to sulfoxides, might provide a theoretical foundation for understanding reactions involving nitro and sulfide groups (Ishikawa et al., 1991).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2S/c15-11-4-2-1-3-9(11)8-22-13-7-10(14(16,17)18)5-6-12(13)19(20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWDLVJUUXBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.